3,8-Dimethoxy-2-naphthaldehyde
Description
Historical Context and Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry
Naphthalene (C₁₀H₈), a crystalline, white, polycyclic aromatic hydrocarbon, has been a compound of significant interest since its isolation from coal tar in the early 1820s. wikipedia.orgvedantu.com Its discovery by English chemist John Kidd in 1819 and the subsequent determination of its chemical formula by Michael Faraday in 1826 marked a pivotal moment in organic chemistry. wikipedia.orgknowde.com This opened the door to understanding that coal could be a source for chemical compounds with broad industrial applications beyond its use as fuel. vedantu.com The structure of naphthalene, consisting of two fused benzene (B151609) rings, makes it the simplest polycyclic aromatic hydrocarbon (PAH). vedantu.comnumberanalytics.com
Historically, naphthalene's primary industrial use was as a precursor for the synthesis of phthalic anhydride, a key component in the production of polymers, plasticizers, and dyes. wikipedia.orgnumberanalytics.comijrpr.com Its reactivity, which is greater than that of benzene, allows for a variety of electrophilic substitution reactions, leading to a vast array of derivatives. vedantu.comnumberanalytics.com These reactions, including nitration, halogenation, and sulfonation, have made naphthalene a versatile building block in the synthesis of numerous organic compounds. numberanalytics.com
The significance of naphthalene derivatives spans multiple industries. In the dye industry, naphthalene-based compounds were instrumental in the development of synthetic azo dyes. iipseries.orgresearchgate.net Naphthalenesulfonic acids, for example, are precursors to naphthols, which are used to produce various dyestuffs and pigments. wikipedia.org In medicinal chemistry, the naphthalene scaffold is present in numerous FDA-approved drugs, demonstrating its importance as a pharmacophore. nih.gov Marketed therapeutics containing the naphthalene core include naproxen (B1676952) (an anti-inflammatory drug), propranolol (B1214883) (a beta-blocker), and terbinafine (B446) (an antifungal). nih.govresearchgate.net The biological activity of naphthalene derivatives is extensive, with research showing applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. researchgate.netijpsjournal.com This broad spectrum of activity has cemented the role of naphthalene as a fundamental and versatile platform in modern organic and medicinal chemistry. numberanalytics.comresearchgate.net
Structural Classification and Research Relevance of Dioxynaphthaldehydes
Dioxynaphthaldehydes are a class of organic compounds characterized by a naphthalene core substituted with two oxygen-containing functional groups (typically hydroxyl or methoxy (B1213986) groups) and one aldehyde group. Their structural diversity arises from the various possible positions of these three substituents on the naphthalene ring system. This leads to a wide range of isomers, each with unique electronic and steric properties.
These compounds are broadly classified based on the nature and position of the oxygen-containing substituents. For instance, dihydroxynaphthaldehydes feature two hydroxyl (-OH) groups, while dimethoxynaphthaldehydes contain two methoxy (-OCH₃) groups. The specific numbering of the naphthalene ring dictates the precise isomer, such as 2-hydroxy-1-naphthaldehyde (B42665) or 3,8-dimethoxy-2-naphthaldehyde.
The research relevance of dioxynaphthaldehydes stems from their utility as versatile intermediates in organic synthesis. The aldehyde group is highly reactive and can participate in a multitude of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of Schiff bases. The dioxo-substituents, in turn, modulate the reactivity of both the aldehyde and the naphthalene ring system, influencing regioselectivity in further substitution reactions.
Dimethoxynaphthaldehydes, a key subclass, are significant precursors in the synthesis of complex molecules. For example, 6-methoxy-2-naphthaldehyde (B117158) is used to prepare various chalcone (B49325) derivatives, which are known for their biological activities. sigmaaldrich.com The synthesis of different dimethoxynaphthaldehyde isomers, such as 2,7-dimethoxynaphthaldehyde, has been a subject of study to create building blocks for more complex structures like cyclophanes. mun.ca The development of efficient synthetic routes to access specific isomers is an active area of research, as the substitution pattern is crucial for the properties and applications of the final products. researchgate.net
Furthermore, dioxynaphthaldehydes, particularly hydroxy-naphthaldehydes like 2-hydroxy-1-naphthaldehyde, are important in coordination chemistry for synthesizing Schiff base complexes with various metals. ajrconline.org These complexes are investigated for their potential applications, including their interaction with DNA and cytotoxic activity against cancer cell lines. ajrconline.org The growing interest in these compounds is also driven by their role as precursors in the production of specialized dyes, pigments, and pharmaceuticals. github.com
Positioning of this compound within Advanced Naphthalenoid Research
This compound is a specific isomer of dimethoxynaphthaldehyde that holds a distinct position in advanced naphthalenoid research. Its unique substitution pattern, with methoxy groups at the C3 and C8 positions and an aldehyde at the C2 position, makes it a valuable and specialized building block for the synthesis of complex, polysubstituted naphthalene derivatives. nih.gov
The research utility of this compound lies in its role as a precursor to novel molecular architectures. The aldehyde functionality serves as a reactive handle for further chemical modifications, allowing for the construction of more elaborate structures. For instance, it can be a key intermediate in the synthesis of naturally occurring pyranonaphthoquinones, which exhibit significant biological activities. researchgate.net The specific arrangement of the methoxy groups influences the electronic properties and steric environment of the molecule, guiding the outcome of subsequent reactions.
In the broader context of advanced naphthalenoid research, which focuses on creating functional materials and bioactive molecules, this compound is part of a family of highly functionalized naphthalenes. google.comnih.gov Research in this area explores applications in fields like molecular electronics, fluorescent probes, and medicinal chemistry. google.comresearchgate.net The development of novel synthetic methods, such as intramolecular dehydrogenative Diels-Alder reactions, aims to create a diverse range of substituted naphthalenes that are not accessible through conventional means. nih.gov Compounds like this compound are crucial components in these efforts, providing the foundational structures upon which more complex and functional molecules are built.
Overview of Current Research Landscape and Emerging Trends
The current research landscape for naphthaldehyde derivatives, including dimethoxynaphthaldehydes, is characterized by a drive towards synthetic efficiency, novel applications, and the development of functional materials. A significant trend is the creation of more efficient and regioselective synthetic methods to produce highly substituted naphthalenes. researchgate.netacs.org This is crucial because the specific placement of functional groups on the naphthalene core dictates the molecule's properties and potential applications. researchgate.net Researchers are exploring innovative strategies like intramolecular Diels-Alder reactions and transition-metal-catalyzed cross-coupling reactions to construct complex naphthalene scaffolds that are difficult to access through traditional methods. nih.govnih.gov
In materials science, functionalized naphthalenes are being investigated for their unique optical and electronic properties. Naphthalene diimides (NDIs), for example, are being explored for their use in organic electronics, such as supercapacitors and solar cells. researchgate.netrsc.orgacs.org The ability to tune the electronic properties by modifying the substituents on the naphthalene core makes these compounds promising candidates for next-generation electronic devices. rsc.org There is also growing interest in developing novel fluorescent dyes and sensors based on naphthaldehyde derivatives for applications in biological imaging and environmental monitoring. google.comnih.gov
In medicinal chemistry, the focus remains on leveraging the naphthalene scaffold to design new therapeutic agents. researchgate.netontosight.ai The versatility of the naphthaldehyde functional group allows for its conversion into a wide array of other functionalities, enabling the synthesis of diverse libraries of compounds for biological screening. Research is ongoing to explore naphthalene derivatives for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netijpsjournal.com
An emerging trend is the use of naphthaldehydes in the synthesis of bioactive natural products. researchgate.net Many complex natural products contain a naphthalene core, and compounds like this compound can serve as key intermediates in their total synthesis. researchgate.net Furthermore, the development of "green" or more sustainable synthetic methods for preparing these compounds is gaining traction, driven by both environmental regulations and a desire for more efficient chemical processes. github.com The continued exploration of the chemical space around the naphthalene nucleus promises to yield new materials and molecules with significant scientific and technological impact.
Chemical Compounds Mentioned
| Compound Name | Formula |
| 1,4-Dichlorobenzene | C₆H₄Cl₂ |
| 2,7-Dimethoxynaphthaldehyde | C₁₃H₁₂O₃ |
| 2-Hydroxy-1-naphthaldehyde | C₁₁H₈O₂ |
| 2-Naphthol | C₁₀H₈O |
| This compound | C₁₃H₁₂O₃ |
| 6-Methoxy-2-naphthaldehyde | C₁₂H₁₀O₂ |
| Benzene | C₆H₆ |
| Diisobutylaluminium hydride (DIBAL-H) | C₈H₁₉Al |
| Naphthalene | C₁₀H₈ |
| Naproxen | C₁₄H₁₄O₃ |
| Phthalic anhydride | C₈H₄O₃ |
| Propranolol | C₁₆H₂₁NO₂ |
| Terbinafine | C₂₁H₂₅N |
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | stenutz.eufluorochem.co.ukuni.lu |
| Molecular Weight | 216.23 g/mol | stenutz.eufluorochem.co.uk |
| CAS Number | 374538-05-3 | fluorochem.co.uk |
| Melting Point | 137 °C | stenutz.eu |
| InChI Key | YBCQBSORAFCHGW-UHFFFAOYSA-N | stenutz.eufluorochem.co.ukuni.lu |
| Canonical SMILES | COc1cc2cccc(OC)c2cc1C=O | fluorochem.co.uk |
| Predicted XlogP | 2.6 | uni.lu |
| Hydrogen Bond Acceptors | 3 | fluorochem.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
3,8-dimethoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-5-3-4-9-7-13(16-2)10(8-14)6-11(9)12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCQBSORAFCHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=C(C=C21)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426629 | |
| Record name | 3,8-DIMETHOXY-2-NAPHTHALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374538-05-3 | |
| Record name | 3,8-Dimethoxy-2-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374538-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-DIMETHOXY-2-NAPHTHALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8-DIMETHOXY-2-NAPHTHALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 3,8-Dimethoxy-2-naphthaldehyde
The synthesis of polysubstituted naphthalenes such as this compound can be approached through various strategic disconnections. The following sections explore potential and analogous methodologies for its construction.
Palladium-Catalyzed Direct Functionalization Approaches
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. In the context of synthesizing this compound, a direct formylation of 1,6-dimethoxynaphthalene at the C2 position would be an ideal approach.
While specific examples of the palladium-catalyzed formylation of 1,6-dimethoxynaphthalene to yield this compound are not prevalent in the literature, the general principles of palladium-catalyzed C-H formylation are well-established. Such transformations typically involve a palladium catalyst, a directing group (if necessary to control regioselectivity), and a formylating agent.
A plausible, though currently unreported, synthetic route could involve the reaction of 1,6-dimethoxynaphthalene with a suitable formylating agent in the presence of a palladium catalyst. The inherent electronic properties of the methoxy (B1213986) groups would influence the regioselectivity of the C-H activation, with the C2 position being a potential site for functionalization.
| Catalyst System | Formylating Agent | Potential Outcome |
| Pd(OAc)₂ / Ligand | CO / Silane | Direct formylation |
| PdCl₂(dppf) | DMF | Vilsmeier-Haack type formylation |
This table represents hypothetical applications of known palladium-catalyzed formylation methods to the synthesis of this compound.
Convergent and Divergent Synthetic Routes from Substituted Naphthalenes
Convergent and divergent syntheses offer strategic advantages in the assembly of complex molecules. A convergent approach to this compound would involve the coupling of two or more fragments that already contain some of the final structural elements. In contrast, a divergent strategy would utilize a common intermediate that can be selectively functionalized to produce a variety of related compounds, including the target molecule.
A potential convergent synthesis could involve the coupling of a suitably functionalized benzene (B151609) derivative with a fragment that would form the second ring of the naphthalene (B1677914) core, with the methoxy and aldehyde functionalities introduced at appropriate stages.
Divergent strategies often provide access to a library of related compounds from a single precursor. nih.gov For instance, a polysubstituted naphthalene with orthogonal protecting groups could serve as a key intermediate. Selective deprotection and subsequent functionalization would allow for the introduction of the methoxy and aldehyde groups at the desired positions. While specific examples for this compound are not documented, this approach is a cornerstone of modern synthetic organic chemistry.
Chemo- and Regioselective Reduction of Naphthonitrile Precursors
A common and effective method for the synthesis of aldehydes is the reduction of the corresponding nitrile. This transformation can be achieved with high chemoselectivity using various reducing agents, with Diisobutylaluminium hydride (DIBAL-H) being a prominent choice. organic-synthesis.comchemistrysteps.comadichemistry.comcommonorganicchemistry.commasterorganicchemistry.com The synthesis of this compound could therefore proceed via the reduction of a 3,8-dimethoxy-2-naphthonitrile precursor.
The reduction of nitriles to aldehydes with DIBAL-H is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary amine. chemistrysteps.commasterorganicchemistry.com The mechanism involves the coordination of the Lewis acidic aluminum center to the nitrile nitrogen, followed by the transfer of a hydride to the nitrile carbon. The resulting imine-aluminate complex is stable at low temperatures and is hydrolyzed upon workup to afford the aldehyde.
| Reducing Agent | Substrate | Product | Key Conditions |
| DIBAL-H | 3,8-Dimethoxy-2-naphthonitrile | This compound | Low temperature (-78 °C), followed by aqueous workup |
| SnCl₂/HCl (Stephen reduction) | 3,8-Dimethoxy-2-naphthonitrile | This compound | Anhydrous conditions, formation of an aldimine salt intermediate |
This table illustrates established methods for nitrile reduction applied to the hypothetical synthesis of this compound.
Multi-Step Syntheses Involving Naphtho[1,8-de]researchgate.netuni-giessen.deoxazines and Related Heterocyclic Intermediates
Multi-step synthetic sequences involving heterocyclic intermediates can provide access to complex substitution patterns on the naphthalene core that may be difficult to achieve through direct functionalization. Research on the synthesis of the related compound, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde, has demonstrated the utility of naphtho[1,8-de] researchgate.netuni-giessen.deoxazine intermediates. researchgate.netuni-giessen.denih.govrsc.orgpreprints.orgpreprints.org
This synthetic strategy involves the ring-opening of a naphtho[1,8-de] researchgate.netuni-giessen.deoxazin-4-ol derivative to generate a 2,8-dihydroxy-1-naphthonitrile. researchgate.netuni-giessen.denih.govrsc.org This intermediate can then undergo a series of protection, methylation, and reduction steps to yield the target naphthaldehyde. A similar strategy could be envisioned for the synthesis of this compound, where the substitution pattern of the starting naphtho[1,8-de] researchgate.netuni-giessen.deoxazine and the subsequent functionalization steps would be tailored to achieve the desired arrangement of the methoxy and aldehyde groups.
This approach highlights the power of using heterocyclic scaffolds to control regiochemistry and introduce functionality in a stepwise and controlled manner.
Reaction Mechanisms and Pathways of this compound
The reactivity of this compound is primarily dictated by the aldehyde functional group, which is a key site for a variety of chemical transformations.
Investigations into Nucleophilic Addition Reactions of the Aldehyde Moiety
The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction of aldehydes, leading to the formation of a wide range of products. stackexchange.compressbooks.publibretexts.orgyoutube.com While specific studies on the nucleophilic addition reactions of this compound are not available, its reactivity is expected to be analogous to other naphthaldehydes and aromatic aldehydes.
The presence of two electron-donating methoxy groups on the naphthalene ring may slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted naphthaldehyde. However, it will readily undergo reactions with common nucleophiles.
Examples of Nucleophilic Addition Reactions:
Grignard Reaction: The addition of Grignard reagents (RMgX) to the aldehyde would result in the formation of a secondary alcohol after acidic workup. stackexchange.compressbooks.publibretexts.orgyoutube.com The reaction proceeds through a nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgwikipedia.orglumenlearning.comcommonorganicchemistry.comlibretexts.org Reaction of this compound with a phosphorus ylide (Wittig reagent) would lead to the formation of a 2-alkenyl-3,8-dimethoxynaphthalene derivative. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.
Organocatalytic Additions: In recent years, organocatalysis has emerged as a valuable tool for asymmetric synthesis. Chiral secondary amines can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes. While this compound is not an α,β-unsaturated aldehyde itself, it could be a substrate in other organocatalytic transformations, or its derivatives could participate in such reactions. researchgate.netrsc.orgacs.org
| Nucleophile | Reagent | Product Type |
| Carbon | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |
| Carbon | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |
| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Oxygen | Alcohol (in the presence of acid) | Acetal |
| Nitrogen | Primary Amine | Imine |
This interactive table summarizes the expected outcomes of nucleophilic addition reactions with this compound based on the general reactivity of aldehydes.
Condensation Reactions: Formation of Schiff Bases and Related Imine Derivatives
The aldehyde functional group of this compound serves as a prime site for condensation reactions, most notably with primary amines to form Schiff bases (or imines). This reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond.
The synthesis is generally straightforward, often involving the mixing of equimolar amounts of the naphthaldehyde and a primary amine in a suitable solvent, such as ethanol or methanol. The reaction can be catalyzed by a few drops of acid. Naphthaldehyde-derived Schiff bases are of significant interest due to their roles as versatile ligands in coordination chemistry and as intermediates for the synthesis of biologically active compounds. For instance, Schiff bases derived from the related 2-hydroxy-1-naphthaldehyde (B42665) readily form stable complexes with various metal ions, including copper(II) and cobalt(II). rsc.orgresearchgate.net It is expected that this compound would undergo similar transformations with a wide range of primary amines to produce a library of corresponding imine derivatives.
Selective Oxidative and Reductive Transformations of the Naphthaldehyde Framework
The aldehyde group in this compound can be selectively transformed through both oxidation and reduction, providing pathways to other important functional groups without altering the dimethoxy-naphthalene core.
Reductive Transformations: The selective reduction of the aldehyde to a primary alcohol, yielding (3,8-dimethoxynaphthalen-2-yl)methanol, is a common transformation. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones. ugm.ac.id The reaction is typically carried out in an alcoholic solvent like ethanol or methanol at room temperature. ugm.ac.id For substrates with other reducible functional groups, more specialized systems, such as NaBH₄ in the presence of additives like sodium carbonate or acetic acid, can be employed to enhance selectivity for the aldehyde. figshare.comnih.gov
Oxidative Transformations: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 3,8-dimethoxy-2-naphthoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). However, controlling the reaction conditions is crucial to avoid potential side reactions on the electron-rich aromatic ring. Milder, more selective methods, such as using sodium chlorite (NaClO₂) with a scavenger, are often preferred for complex aromatic aldehydes. Gas-solid phase catalytic oxidation represents another advanced method for converting substituted methylnaphthalenes to their corresponding naphthaldehydes, highlighting the industrial importance of selective oxidation processes in this chemical family. xdhg.com.cn
Electrophilic and Nucleophilic Aromatic Substitution Patterning on the Dimethoxy-Naphthalene Ring System
The substitution pattern on the naphthalene ring significantly influences its susceptibility and regioselectivity toward further functionalization.
Electrophilic Aromatic Substitution (EAS): The naphthalene ring system is generally more reactive towards electrophiles than benzene. libretexts.orgwordpress.com In this compound, the directing effects of the three substituents must be considered.
Methoxy groups (-OCH₃): These are strong activating, ortho-, para-directing groups due to their ability to donate electron density via resonance. organicchemistrytutor.com The 8-methoxy group will strongly activate the C1 and C7 positions. The 3-methoxy group will activate the C4 position.
Aldehyde group (-CHO): This is a deactivating, meta-directing group, withdrawing electron density from the ring. libretexts.org It will direct incoming electrophiles to the C4 and C5 positions relative to its own position (C2), which corresponds to positions C4 and C7 on the naphthalene ring.
Considering these combined effects, the C4 and C7 positions are the most likely sites for electrophilic attack, as they are activated by a methoxy group and either activated or not strongly deactivated by the aldehyde group. The C1 position is also highly activated by the 8-methoxy group. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role, particularly at the C1 position adjacent to the peri (C8) methoxy group. wordpress.com
Nucleophilic Aromatic Substitution (SNAr): This type of reaction is less common for simple aromatic rings and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org While the methoxy groups are electron-donating, the aldehyde group is electron-withdrawing and would activate the ring towards nucleophilic attack. libretexts.org If a suitable leaving group were present on the ring, particularly at a position activated by the aldehyde (e.g., C1 or C3), an SNAr reaction could be feasible. Research on related systems shows that a methoxy group itself can be displaced by strong nucleophiles if the ring is sufficiently activated by other substituents, such as a diphenylphosphinyl group. elsevierpure.com
Cyclization Reactions and Heterocycle Derivatization
The strategic placement of functional groups in this compound and its derivatives allows for the construction of complex, fused heterocyclic systems. Studies on closely related analogues, such as (E)-2-hydroxy-8-methoxy-1-naphthaldehyde, provide significant insight into these powerful synthetic routes.
Oxidative Cyclization Leading to Naphtho-fused Isoxazole Systems
The conversion of an aldehyde to its corresponding oxime is a critical first step for many cyclization strategies. The oxime of a naphthaldehyde bearing a hydroxyl or methoxy group at a neighboring position can undergo oxidative cyclization to form a naphtho-fused isoxazole system.
In a study directly relevant to this framework, the oxime derived from 2-hydroxy-8-methoxy-1-naphthaldehyde was treated with the oxidizing agent phenyliodine(III) diacetate (PIDA). elsevierpure.com This reaction prompted an oxidative o-cyclization to yield 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. elsevierpure.com This transformation demonstrates a powerful method for constructing the isoxazole N-oxide ring fused to the naphthalene core. The peri-methoxy group at the C8 position was found to sterically guide the reaction towards this cyclodehydration product, preventing the formation of dimeric spiro adducts that can occur in its absence. xdhg.com.cnwikipedia.org
Detailed Studies on the Isomerization of Naphtho-fused Isoxazole 2-Oxides to Nitrile Oxides
Naphtho-fused isoxazole 2-oxides can serve as stable precursors to highly reactive intermediates. It has been demonstrated that 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, when dissolved in deuterated dimethyl sulfoxide (DMSO) at room temperature, undergoes a spontaneous rearrangement. elsevierpure.com This isomerization results in the formation of 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. figshare.comelsevierpure.comnih.gov
This transformation is significant as it provides a clean, room-temperature method for generating a naphthalenyl nitrile oxide in situ from a stable, isolable precursor. The identity of the nitrile oxide was confirmed through 1H and 13C NMR spectroscopy as well as high-resolution mass spectrometry (HRMS), which ruled out alternative structures like a dimeric 1,2,5-oxadiazole 2-oxide or an isocyanate rearrangement product. elsevierpure.com
Exploitation of Naphthalenyl Nitrile Oxides in 1,3-Dipolar Cycloaddition Reactions
Nitrile oxides are classic 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. libretexts.org The in situ generation of 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide allows it to be trapped by different dipolarophiles, leading to the synthesis of novel, highly substituted isoxazoles and isoxazolines. elsevierpure.comnih.gov
The reaction of the generated nitrile oxide with various π-systems has been successfully demonstrated. elsevierpure.com This cycloaddition serves as definitive proof of the nitrile oxide's formation and showcases its synthetic utility for constructing complex molecules. nih.govelsevierpure.com
| Dipolarophile | Reagent/Conditions | Product |
| Dimethyl acetylenedicarboxylate (DMAD) | DMSO, rt, 18h | Dimethyl 3-(2-hydroxy-8-methoxynaphthalen-1-yl)isoxazole-4,5-dicarboxylate |
| Phenylacetylene | DMSO, rt, 18h | 3-(2-Hydroxy-8-methoxynaphthalen-1-yl)-5-phenylisoxazole |
| Methyl acrylate | DMSO, rt, 18h | Methyl 3-(2-hydroxy-8-methoxynaphthalen-1-yl)-4,5-dihydroisoxazole-5-carboxylate |
| Styrene | DMSO, rt, 18h | 3-(2-Hydroxy-8-methoxynaphthalen-1-yl)-5-phenyl-4,5-dihydroisoxazole |
Table 1: Examples of 1,3-dipolar cycloaddition reactions with in situ generated 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. Data sourced from a study on a closely related analogue. elsevierpure.com
Influence of Steric and Electronic Effects on Reactivity
The reactivity of this compound is intricately governed by a combination of steric and electronic factors inherent to its substituted naphthalene framework. The spatial arrangement of the methoxy and aldehyde groups, particularly the positioning of the methoxy group at the C8 position relative to the C1 position of the naphthalene ring, introduces significant steric interactions known as peri-effects. These effects, coupled with the electronic influence of the electron-donating methoxy groups and the electron-withdrawing aldehyde group, dictate the molecule's chemical behavior and selectivity in various transformations.
Analysis of Peri-Effects in Naphthalene Reactivity and Selectivity
The proximity of substituents at the C1 and C8 positions of a naphthalene ring leads to steric repulsion, a phenomenon referred to as the peri-effect. nih.govst-andrews.ac.uk This interaction can cause significant distortion of the naphthalene ring from planarity, thereby altering its chemical reactivity. nih.gov In the case of this compound, the methoxy group at the C8 position and the hydrogen atom at the C1 position are in a peri-relationship. While not as sterically demanding as larger substituents, this interaction can still influence the conformation of the molecule and the accessibility of adjacent functional groups.
Studies on similarly substituted naphthaldehydes have demonstrated that steric hindrance from a peri-substituent can force other groups out of the plane of the aromatic core. kiku.dk For instance, in 1,3,6-trimethoxynaphthalene-2-carbaldehyde, the methyl moiety of the 1-methoxy group is twisted out of plane with the naphthalene ring due to the peri-effect. kiku.dk This distortion can impact the resonance stabilization of intermediates formed during chemical reactions, thereby affecting reaction rates and product selectivity.
The peri-effect can also play a crucial role in directing regioselectivity during chemical transformations. For example, in the C-H methylation of 1-naphthaldehydes, controlling the selectivity between the ortho- and peri-positions is a significant challenge. nih.gov The inherent steric strain at the peri-position can either hinder or, under specific catalytic conditions, favor reactions at this site. While direct studies on this compound are limited, the principles observed in related systems suggest that the C8-methoxy group would significantly influence the approach of reagents to the C1 position and the adjacent aldehyde functionality.
The degree of distortion of the naphthalene ring due to peri-interactions has been systematically studied with various substituents. The introduction of bulkier groups at the 1 and 8 positions enhances steric repulsion and can lead to both vertical and horizontal distortions of the naphthalene ring. nih.gov
Table 1: Impact of Peri-Substituents on Naphthalene Ring Distortion
| Compound | Peri-Substituents | Dihedral Angle (α) between Peri-Substituents | Type of Distortion |
| 1,8-Dimethylnaphthalene | -CH₃, -CH₃ | - | - |
| 1,8-Bis(bromomethyl)naphthalene | -CH₂Br, -CH₂Br | 11.0° | Vertical |
| 1,8-Bis(dibromomethyl)naphthalene | -CHBr₂, -CHBr₂ | 8.3° | Horizontal |
This data, derived from studies on substituted naphthalenes, illustrates how increasing the bulk of peri-substituents leads to significant distortion of the naphthalene framework. nih.gov
Role of Intramolecular Interactions in Directing Chemical Transformations
Intramolecular interactions, particularly hydrogen bonding, can significantly influence the conformation and reactivity of a molecule. In the context of this compound, while there is no conventional hydroxyl group to act as a hydrogen bond donor, the possibility of weak C-H···O interactions exists. More importantly, the electronic interplay between the substituents can be considered a form of intramolecular interaction that directs chemical transformations.
In this compound, the methoxy groups at C3 and C8 are electron-donating, increasing the electron density of the naphthalene ring. Conversely, the aldehyde group at C2 is electron-withdrawing. This electronic push-pull system influences the reactivity of the aromatic ring, making it more susceptible to electrophilic attack at specific positions. The C3-methoxy group, being ortho to the aldehyde, will have a pronounced electronic effect on the reactivity of the C2-aldehyde.
Furthermore, the spatial proximity of the C8-methoxy group to the C2-aldehyde group, although not leading to a classical hydrogen bond, can influence the local electronic environment and steric accessibility of the aldehyde's carbonyl group. This can affect reactions involving nucleophilic attack on the carbonyl carbon.
Table 2: Comparison of Intramolecular Interactions in Naphthaldehyde Derivatives
| Compound | Relevant Substituents | Type of Intramolecular Interaction | Consequence |
| 1-Hydroxy-3,6-dimethoxy-naphthalene-2-carbaldehyde | 1-OH, 2-C=O | Strong O-H···O hydrogen bond | Increased planarity of the molecule kiku.dk |
| 2-Hydroxy-1-naphthaldehyde | 2-OH, 1-C=O | Strong O-H···O hydrogen bond | Affects chemical shifts and bond lengths nih.govnih.gov |
| This compound | 3-OCH₃, 8-OCH₃, 2-C=O | Electronic push-pull, potential weak C-H···O interactions | Modulated reactivity of the aldehyde and aromatic ring |
This table provides a comparative overview of the types of intramolecular interactions present in this compound and related, more extensively studied compounds.
High Resolution Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.
Elucidation of Molecular Structure using 1D NMR (¹H, ¹³C)
Specific, experimentally determined 1D NMR data for 3,8-Dimethoxy-2-naphthaldehyde, including chemical shifts (δ), coupling constants (J), and signal integrations for ¹H NMR, as well as the chemical shifts for ¹³C NMR, were not available in the reviewed literature. This fundamental information is essential for the initial mapping of the molecular structure.
Advanced 2D NMR Techniques (HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Advanced 2D NMR techniques are crucial for unambiguously assigning NMR signals and understanding the intricate network of connections within a molecule. These techniques include:
Heteronuclear Single Quantum Coherence (HSQC): Correlates proton and carbon signals that are directly bonded.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds.
Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals through-space proximity of protons, which helps in determining the stereochemistry and conformation.
No specific experimental data from HSQC, HMBC, or NOESY studies for this compound could be located.
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) studies are employed to investigate molecular dynamics, such as the rotation around single bonds or conformational changes. There is no information available regarding DNMR studies on this compound to analyze its conformational isomers or any dynamic processes.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
While the theoretical monoisotopic mass of this compound (C₁₃H₁₂O₃) is calculated to be 216.07864 Da, no experimental High-Resolution Mass Spectrometry (HRMS) data could be found to confirm this precise molecular weight. HRMS is vital for establishing the elemental formula of a compound with high confidence.
Table 1: Predicted Mass Spectrometry Data
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 217.08592 |
| [M+Na]⁺ | 239.06786 |
| [M-H]⁻ | 215.07136 |
| [M]⁺ | 216.07809 |
Data is based on theoretical calculations and has not been experimentally verified.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Analysis
GC-MS is a hybrid technique that separates chemical components of a sample and then provides mass spectra for their identification. It is commonly used for purity assessment and identifying impurities. No specific GC-MS analysis reports for this compound were found in the public domain.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Microscopic Spatial Distribution
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost layers of a solid sample. By bombarding the sample surface with a pulsed primary ion beam, secondary ions are generated and their mass-to-charge ratios are determined by measuring their time of flight to a detector. This method provides high mass resolution and can be used to create chemical maps of a surface, revealing the spatial distribution of different species.
A detailed search for ToF-SIMS studies on this compound did not uncover any specific research or data. Such an analysis could provide valuable insights into the compound's distribution within a sample matrix or its surface purity.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of absorbance or transmittance versus frequency, where characteristic peaks indicate the presence of specific chemical bonds and functional groups.
For this compound, an FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:
Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.
Aliphatic C-H stretching (from methoxy (B1213986) groups): Expected in the 3000-2850 cm⁻¹ region.
Aldehyde C-H stretching: Two distinct peaks are usually visible around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.
C=O stretching (from the aldehyde group): A strong absorption band is anticipated in the range of 1710-1685 cm⁻¹.
Aromatic C=C stretching: Multiple peaks are expected in the 1600-1450 cm⁻¹ region.
C-O stretching (from the methoxy groups): Strong bands would likely appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Despite the theoretical predictability of these peaks, a specific, experimentally obtained FTIR spectrum for this compound was not found in the searched literature.
Interactive Data Table: Expected FTIR Peaks for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Aldehyde C-H Stretch | 2850-2820, 2750-2720 | Weak to Medium |
| Aldehyde C=O Stretch | 1710-1685 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| Asymmetric C-O Stretch | 1275-1200 | Strong |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about molecular vibrations and is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum.
A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=C bonds of the naphthalene (B1677914) core. However, no experimental Raman spectra for this specific compound could be located in the available literature.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the electronic structure of a molecule, particularly conjugated systems. The naphthalene core of this compound, being a conjugated aromatic system, is expected to exhibit distinct absorption bands.
While UV-Vis spectra for related compounds like 1-naphthaldehyde and 2-naphthaldehyde (B31174) are available, a specific spectrum for this compound, which would show the electronic transitions influenced by the methoxy and aldehyde substituents, was not found.
Fluorescence Spectroscopy for Luminescent Properties and Environmental Sensitivity
Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. The process involves the excitation of a molecule to a higher electronic state, followed by relaxation and emission of a photon at a longer wavelength. Naphthalene and its derivatives are known for their fluorescent properties. The presence of methoxy groups, which are electron-donating, and an aldehyde group, which is electron-withdrawing, on the naphthalene ring of this compound suggests that it may exhibit interesting luminescent behavior.
A fluorescence analysis would involve measuring the excitation and emission spectra, determining the quantum yield, and assessing the influence of solvent polarity on its fluorescence. Despite its potential use in the synthesis of fluorescent compounds, no specific studies detailing the luminescent properties or fluorescence spectra of this compound were identified.
X-ray Diffraction Analysis
A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray diffraction data for this compound. This investigation aimed to detail its single-crystal and powder X-ray diffraction characteristics, which are pivotal for understanding its three-dimensional structure and crystalline phase purity.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture
Despite extensive searches, no published single-crystal X-ray diffraction data for this compound could be located. This type of analysis is crucial for unequivocally determining the molecule's connectivity, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. Such data would provide invaluable insights into the compound's solid-state architecture, including intermolecular interactions that govern its physical properties. The absence of a crystallographic information file (CIF) or related deposition in databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD) prevents a detailed discussion and presentation of its single-crystal structure.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov It is instrumental in predicting a wide range of molecular properties.
Geometry Optimization and Conformational Energy Landscapes
For a molecule like 3,8-Dimethoxy-2-naphthaldehyde, the initial step in a computational study would be geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The presence of rotatable bonds, such as those of the methoxy (B1213986) and aldehyde groups, suggests the possibility of multiple conformers. A detailed investigation would involve mapping the conformational energy landscape to identify the global minimum and other low-energy isomers, which is crucial for understanding the compound's behavior.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
DFT methods are widely used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (FTIR). nih.govnih.gov Theoretical calculations of these parameters for this compound would be invaluable for interpreting experimental spectra and confirming the compound's structure. A strong correlation between calculated and experimental data would validate the computational model. nih.gov
Elucidation of Reaction Mechanisms, Transition States, and Activation Energies
Computational studies can provide deep insights into reaction mechanisms by identifying transition states and calculating activation energies. mdpi.comnih.gov For this compound, this could involve exploring its reactivity in various chemical transformations, such as oxidation, reduction, or condensation reactions. Understanding these pathways at a molecular level is fundamental for synthetic chemistry.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors
| Parameter | Description | Typical Calculation |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT, HF |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT, HF |
| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. | DFT, HF |
| Hardness (η) | Resistance to change in electron distribution. | (ELUMO - EHOMO) / 2 |
| Softness (S) | Reciprocal of hardness; measure of reactivity. | 1 / η |
Advanced Quantum Chemical Methodologies
While DFT is a workhorse, more computationally intensive methods are sometimes required for higher accuracy.
Post-Hartree-Fock Methods (e.g., MP2, CCSD) for Enhanced Energetic and Electronic Accuracy
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, explicitly include electron correlation, which is neglected in the Hartree-Fock approximation. wikipedia.orgststephens.net.in These methods provide more accurate energies and electronic properties, albeit at a higher computational cost. epfl.ch For a molecule like this compound, applying methods like MP2 or Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)) could provide benchmark energetic data and a more refined description of its electronic structure, which is particularly important for systems where electron correlation effects are prominent. youtube.com
Computational Studies of Intramolecular and Intermolecular Interactions
Intramolecular hydrogen bonding (IMHB) is a critical non-covalent interaction that can significantly influence the structure, stability, and reactivity of a molecule. In ortho-hydroxy aromatic aldehydes, a strong IMHB often exists between the hydroxyl proton and the carbonyl oxygen. nih.gov While this compound does not possess a hydroxyl group for a classic IMHB, the spatial arrangement of the 2-naphthaldehyde (B31174) and 3-methoxy groups could potentially lead to weaker C-H···O interactions. However, the primary focus of IMHB studies in similar systems has been on O-H···O or O-H···N bonds. nih.gov
Theoretical methods are essential for quantifying the strength of IMHBs. A common approach is the 'hb and out' model, where the energy difference between the hydrogen-bonded conformation and an open conformation (with the hydrogen-donating group rotated 180°) is calculated. nih.gov This method, often employing density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), provides a reliable estimate of the hydrogen bond energy. nih.gov
The strength of an IMHB can also be correlated with various spectroscopic and geometric parameters, such as OH stretching frequencies, chemical shifts, and O···O distances. nih.gov For instance, resonance-assisted hydrogen bonds (RAHBs) in systems with π-electron delocalization in the chelate ring exhibit increased strength. mdpi.com Although not a classic RAHB system, the electronic effects of the naphthalene (B1677914) ring in this compound would still modulate any potential intramolecular interactions.
The interaction of a solute with the surrounding solvent can profoundly impact its electronic structure and, consequently, its chemical reactivity. For this compound, the polarity of the solvent is expected to be a key factor.
In non-polar solvents, intramolecular forces would dominate the conformational preferences. However, in polar aprotic or protic solvents, intermolecular hydrogen bonding and dipole-dipole interactions with the solvent molecules would compete with and potentially disrupt any weak intramolecular interactions. mdpi.com The photophysical properties of similar compounds, such as N-salicylidene aniline (B41778) derivatives, have been shown to be tunable by the nature of the solvent, indicating a significant solvent influence on the electronic states. nih.gov
Computational models, such as implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models (including individual solvent molecules in the calculation), can be used to simulate these effects. These models can predict changes in molecular geometry, electronic energy levels, and spectral properties (like UV-Vis absorption) as a function of the solvent environment. For example, studies on other aromatic compounds have shown that in aprotic solvents, intramolecular hydrogen bonds are favored, while in protic solvents, intermolecular hydrogen bonds with the solvent can dominate. mdpi.com
The reactivity of the aldehyde group in this compound would also be sensitive to solvent effects. Solvation of the carbonyl oxygen can influence its electrophilicity, thereby affecting its reactivity towards nucleophiles. Computational studies could map the electrostatic potential surface of the molecule in different solvents to visualize and quantify these changes in reactivity.
Advanced Applications and Functional Materials Development
Design and Synthesis of Fluorescent Probes and Chemosensors
The inherent fluorescence of the naphthalene (B1677914) moiety makes its derivatives, including 3,8-Dimethoxy-2-naphthaldehyde, attractive candidates for the core structure of fluorescent sensors. The aldehyde group serves as a convenient chemical handle for synthesizing more complex sensor molecules.
Development of this compound-Based Fluorescent Systems for Ion Recognition
The naphthaldehyde framework is a well-established platform for creating fluorescent chemosensors designed for the selective detection of specific metal ions. The aldehyde functionality can be readily reacted with various amines or hydrazines to form Schiff base ligands, which can act as ionophores—the part of a sensor molecule that binds to a target ion.
While research has broadly focused on the naphthaldehyde class, the principles are directly applicable to this compound. For instance, various naphthaldehyde-2-pyridinehydrazone derivatives have been synthesized and shown to exhibit a "turn-on" fluorescent response specifically in the presence of zinc ions (Zn²⁺) in aqueous media. nih.gov Similarly, other Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been developed as highly selective fluorescent probes for aluminum (Al³⁺) and other ions. researchgate.netopenalex.orgnih.govejournal.by The electron-donating nature of the two methoxy (B1213986) groups in this compound is anticipated to enhance the quantum yield of such derived sensors, potentially leading to brighter and more sensitive detection systems. nih.gov
Exploration of Sensing Mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Quenching Phenomena
The operation of these fluorescent sensors is governed by specific photophysical mechanisms, with Chelation-Enhanced Fluorescence (CHEF) being one of the most prominent. In a typical sensor derived from a naphthaldehyde precursor, the molecule in its unbound state may have low fluorescence due to non-radiative decay processes, such as the free rotation or isomerization of the C=N bond in a Schiff base. researcher.life
Upon chelation (binding) with a target metal ion, the molecular structure becomes more rigid. This structural rigidity inhibits the non-radiative decay pathways, forcing the molecule to release its absorbed energy as light and causing a significant increase in fluorescence intensity. researcher.liferesearchgate.net This "turn-on" response is characteristic of the CHEF mechanism. researcher.liferesearchgate.net While fluorescence quenching (a "turn-off" response) is another possible sensing mechanism, CHEF is frequently observed in naphthaldehyde-based ion sensors. researcher.lifersc.org
Table 1: Examples of Naphthaldehyde-Based Fluorescent Sensors
| Naphthaldehyde Precursor | Target Ion | Sensing Mechanism | Observed Response | Reference |
|---|---|---|---|---|
| Naphthaldehyde-2-pyridinehydrazone derivatives | Zn²⁺ | Inhibition of C=N isomerization | 'Turn-on' fluorescence | nih.gov |
| 2-Hydroxy-1-naphthaldehyde Schiff bases | Al³⁺ | CHEF | 'Turn-on' fluorescence | researchgate.netejournal.by |
| Naphthalene derivative F6 | Al³⁺ | Complex formation | Fluorescence enhancement | nih.gov |
Contributions to Materials Science and Engineering
The structural and electronic properties of this compound make it a valuable precursor for the synthesis of novel functional materials with applications in electronics, optics, and biotechnology.
Integration into Organic Electronic Devices and Optoelectronic Materials
Organic electronics is a rapidly growing field that utilizes carbon-based materials in devices like organic light-emitting diodes (OLEDs), transistors, and photovoltaic cells. jmaterenvironsci.comcrimsonpublishers.com Naphthalene derivatives are of particular interest due to their inherent luminescence and charge-transport properties. nih.gov The development of materials for OLEDs, for example, requires molecules that are efficient at emitting light when an electric current is applied. researchgate.netdntb.gov.ua
The this compound structure can serve as a fundamental building block for larger, more complex organic semiconductors. By chemically extending its conjugated system, new materials with tailored energy levels and optoelectronic properties can be designed for use as emitters or transport layers in such devices. jmaterenvironsci.com
Exploration of Liquid Crystalline Behavior in Naphthalene Derivatives
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them essential for display technologies. worktribe.com The formation of liquid crystal phases is highly dependent on molecular shape, often requiring a rigid core and flexible terminal chains. mdpi.com
The planar and rigid nature of the naphthalene ring system makes it an excellent core for designing such molecules, known as mesogens. ajchem-a.com Research has shown that 2,6-disubstituted naphthalene moieties can be used to create nematic liquid crystals with high optical anisotropy. worktribe.com The addition of flexible side chains to a naphthalene core can induce various liquid crystalline phases, such as nematic or smectic phases. google.comacs.org Therefore, this compound represents a promising starting point for the synthesis of new liquid crystalline materials, where the aldehyde group can be used to attach different molecular fragments to induce and control mesophase behavior.
Table 2: Liquid Crystalline Properties of Naphthalene Derivatives
| Naphthalene Core Type | Key Structural Feature | Observed Liquid Crystal Phase | Reference |
|---|---|---|---|
| 2,6-Disubstituted Naphthalene | Ethynyl linking group | Nematic | worktribe.com |
| Generic Naphthalene Derivatives | Flexible side chains | Nematic or Smectic | google.com |
| Naphthalene-based compounds | Bent-shaped core | Nematic | ajchem-a.com |
Development of Backbone Amide Linkers for Solid-Phase Organic Synthesis
In the field of peptide and organic synthesis, solid-phase synthesis is a cornerstone technique where molecules are built on a solid resin support. The linker is a critical component that tethers the growing molecule to the resin and dictates the conditions under which the final product is released. mdpi.compeptide.comnih.gov
The Backbone Amide Linker (BAL) strategy offers a unique approach where the peptide chain is attached to the linker via a backbone nitrogen atom rather than the C-terminal carboxyl group. purdue.edupurdue.edunih.govresearchgate.net This leaves the C-terminus free for modification. Aldehyde-functionalized linkers, often based on electron-rich aromatic cores, are ideal for this purpose. The first amino acid is attached via reductive amination to the aldehyde group. nih.gov
Naphthalene derivatives, particularly those with electron-donating alkoxy groups like this compound, are highly effective as BALs. The cleavage of the product from the linker occurs under acidic conditions, proceeding through a carbocation intermediate. The methoxy groups on the naphthalene ring stabilize this carbocation, making the linker highly acid-labile. This allows the synthesized peptide to be cleaved from the resin under very mild acidic conditions (e.g., with trifluoroacetic acid, TFA), preserving other acid-sensitive protecting groups that may be present on the molecule. nih.gov This high sensitivity is a significant advantage in the synthesis of complex and delicate biomolecules. purdue.edu
Biological and Pharmaceutical Research Applications
Role as Precursors for the Synthesis of Bioactive Naphthalene Derivatives
The chemical scaffold of this compound is primed for derivatization to create a library of bioactive compounds. The aldehyde functional group is a key reaction site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of more complex molecules such as chalcones, imines, and other heterocyclic systems. These modifications can significantly influence the biological properties of the parent molecule.
Naphthalene derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. The synthesis of novel naphthalene-chalcone derivatives, for instance, has been a subject of interest in medicinal chemistry due to their potential as bioactive agents. While specific examples starting from this compound are not extensively documented, the general principle of utilizing naphthaldehydes as precursors for bioactive molecules is well-established.
Investigation as Modulators of Enzyme Activity and Nucleic Acid Interactions
Derivatives of naphthalene have been investigated for their ability to interact with biological macromolecules, including enzymes and nucleic acids. The planar aromatic nature of the naphthalene ring allows for potential intercalation into the DNA double helix, a mechanism of action for some anticancer drugs. For example, imide derivatives of 3-nitro-1,8-naphthalic acid have been shown to bind to DNA through intercalation. While this is a different naphthalene scaffold, it highlights the potential for naphthalene-based compounds to interact with nucleic acids.
Furthermore, the diverse functionalities that can be introduced onto the this compound backbone could lead to derivatives that act as enzyme inhibitors. The specific substitution pattern of the methoxy groups on the naphthalene ring can influence the binding affinity and selectivity of these derivatives for various enzyme targets. For instance, some chalcone (B49325) derivatives have been studied for their inhibitory effects on enzymes like topoisomerase I.
Assessment of Anti-Bacterial and Anti-Fungal Activities of Derived Compounds
The naphthaldehyde and chalcone chemical classes have demonstrated notable antimicrobial properties. A series of methoxy-4'-amino chalcone derivatives have been tested for their antimicrobial activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In one study, a derivative, (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, showed significant activity, comparable to the positive controls sulfamerazine (B1682647) and sulfadiazine. researchgate.net This suggests that chalcones derived from dimethoxy-substituted aldehydes, such as this compound, could exhibit promising antibacterial and antifungal properties.
While direct studies on derivatives of this compound are not available, the broader class of naphthalene derivatives has been explored for antimicrobial applications. For example, oligo-2-hydroxy-1-naphthaldehyde has demonstrated antimicrobial activity against a range of bacteria and yeasts. nih.gov This indicates the potential of the naphthaldehyde scaffold in the development of new antimicrobial agents.
Evaluation of Cytotoxicity and Anti-Protozoal Efficacy in vitro
Significant insights into the potential biological activity of derivatives of this compound can be drawn from studies on the closely related compound, 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde (B1255920). This compound, isolated from the roots of Diospyros assimilis, has been evaluated for its in vitro anti-protozoal activity and cytotoxicity. nih.govsci-hub.se
The study revealed that 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde exhibited moderate inhibitory activity against several protozoan parasites. The 50% inhibitory concentration (IC50) values were determined for Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. The compound also displayed cytotoxicity towards rat skeletal myoblasts (L-6 cells). nih.gov
| Organism | IC50 (µM) |
|---|---|
| Trypanosoma brucei | 19.82 |
| Trypanosoma cruzi | 12.28 |
| Leishmania donovani | 38.78 |
| Cell Line | IC50 (µM) |
|---|---|
| L-6 (Rat skeletal myoblasts) | 174.94 |
These findings are significant as they demonstrate that a dimethoxy-substituted naphthaldehyde structure possesses noteworthy anti-protozoal and cytotoxic properties. nih.gov This suggests that derivatives of this compound could also be promising candidates for further investigation in the search for new anti-parasitic and cytotoxic agents.
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel and Sustainable Synthetic Pathways for 3,8-Dimethoxy-2-naphthaldehyde
While established methods for the synthesis of naphthaldehydes exist, future research will increasingly focus on the development of novel, efficient, and environmentally benign synthetic strategies. The principles of green chemistry—such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents—will guide this exploration.
Key research objectives in this area include:
C-H Functionalization: Direct C-H activation and functionalization represent a powerful and atom-economical approach to bypass traditional multi-step syntheses that often require pre-functionalized starting materials. acs.org Future work could target the development of methods for the direct introduction of the aldehyde group onto a pre-existing 3,8-dimethoxynaphthalene core, or vice-versa, thereby shortening the synthetic route.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Research into engineered enzymes could provide novel pathways to this compound and its derivatives, minimizing waste and energy consumption.
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. Developing a continuous flow process for the synthesis of this naphthaldehyde could significantly improve manufacturing efficiency and consistency.
Development of New Catalytic Systems for Naphthaldehyde Functionalization
The functional groups of this compound provide reactive handles for further chemical modification. The development of advanced catalytic systems is crucial for selectively transforming this scaffold into more complex and valuable molecules. Transition metal-catalyzed C-H functionalization has emerged as a particularly robust tool for modifying naphthalene (B1677914) rings. researchgate.net
Future research will likely focus on:
Regioselective Catalysis: The naphthalene core possesses multiple C-H bonds that can be functionalized. A significant challenge is to develop catalysts that can selectively target a specific position, such as the C4, C5, C6, or C7 positions of the this compound scaffold. Recent advances have demonstrated palladium-catalyzed C8-regioselectivity and a switch to C2-reactivity by forming an imine intermediate. researchgate.net Other metals like iridium and cobalt have also been used for C-H activation on naphthaldehydes. researchgate.net
Novel Transition Metal Catalysts: While palladium has been extensively used, research into catalysts based on more abundant and less expensive earth-abundant metals like nickel, copper, and iron is a key area of sustainable chemistry. acs.org For instance, nickel-catalyzed cross-dehydrogenative coupling has been shown to be effective for aldehydes. acs.org
Transient Directing Groups: The use of transient directing groups is a sophisticated strategy to achieve regioselectivity in C-H functionalization without the need for additional steps to install and remove the directing group. researchgate.netnih.gov Developing new transient ligand strategies could enable precise methylation or other functionalizations at previously inaccessible positions on the naphthaldehyde ring. nih.gov
Asymmetric Catalysis: For the synthesis of chiral derivatives of this compound, the development of new chiral catalysts for asymmetric transformations is essential. This is particularly relevant for applications in pharmacology and materials science where chirality can dictate biological activity or material properties.
| Catalyst System | Targeted Position | Type of Functionalization | Reference |
| Palladium (Pd) | C8 or C2 | Halogenation, Arylation, Methylation | researchgate.netresearchgate.net |
| Iridium (Ir) | C2 | Methylation | nih.gov |
| Cobalt (Co) | C8 | Amidation | researchgate.net |
| Nickel (Ni) | - | Cross-Dehydrogenative Coupling | acs.org |
Advanced Rational Design of Naphthaldehyde-Based Functional Materials
Naphthaldehyde derivatives are promising building blocks for a new generation of functional materials due to their rigid, aromatic structure and inherent photophysical properties. researchgate.netrsc.org The rational design of molecules based on the this compound scaffold can lead to materials with tailored optical, electronic, and sensory properties.
Future research directions include:
Mechanochromic Luminescent Materials: These materials change their fluorescence properties in response to mechanical stimuli like grinding or pressure. Naphthaldehyde-based Schiff bases have already demonstrated high-contrast reversible mechanochromic luminescence. researchgate.netrsc.org Future work will involve fine-tuning the molecular structure of this compound derivatives to control the color, sensitivity, and reversibility of this response for applications in sensors and security inks.
Aggregation-Induced Emission (AIE) Materials: AIE-active molecules are non-emissive in solution but become highly fluorescent upon aggregation. This property is highly desirable for applications in bio-imaging and chemical sensing. researchgate.netrsc.org Designing AIEgens from naphthaldehyde scaffolds could lead to novel probes for detecting specific analytes or monitoring environmental changes. researchgate.net
Organic Electronics: The extended π-conjugated system of the naphthalene core makes it a suitable candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The rational design of naphthaldehyde-based polymers and small molecules could lead to materials with improved charge transport and emission efficiencies.
Chemosensors: The aldehyde group can be readily converted into Schiff bases or other recognition moieties. This allows for the design of chemosensors that can selectively detect metal ions or other analytes through changes in color or fluorescence. rsc.orgresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry and Material Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the pace of discovery. researchgate.netstmjournals.com These computational tools can analyze vast datasets to identify patterns, predict properties, and suggest novel molecular structures or reaction pathways.
In the context of this compound, AI and ML can be applied to:
Predicting Reaction Outcomes: ML models can be trained on existing chemical reaction data to predict the products and yields of new reactions involving naphthaldehyde derivatives. researchgate.net This can significantly reduce the number of trial-and-error experiments needed to develop new synthetic methods or optimize reaction conditions.
Designing Novel Materials: Generative AI models can design new naphthaldehyde-based molecules with desired properties, such as specific absorption and emission wavelengths for OLEDs or high binding affinity for a particular sensor application. stmjournals.com These models can explore a vast chemical space much more rapidly than human researchers.
Accelerating Catalyst Discovery: AI can help identify promising new catalysts for naphthaldehyde functionalization by predicting catalytic activity based on the catalyst's structure. jetir.org This data-driven approach can guide experimental efforts toward the most promising candidates.
Sustainable Chemistry: ML algorithms can assist in designing greener synthetic routes by predicting the environmental impact of different solvents and reagents, or by identifying biocatalytic pathways. jetir.orgibm.com For example, AI models can help select the optimal enzyme for a specific transformation, a task that often requires specialized human expertise. ibm.com
Uncovering Novel Therapeutic Avenues and Drug Candidates from Naphthaldehyde Scaffolds
The naphthalene ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds. rasayanjournal.co.inresearchgate.net Naphthalene derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rasayanjournal.co.inresearchgate.net
Future research into the therapeutic potential of this compound and its derivatives could focus on:
Q & A
Q. What are the optimal synthetic routes for 3,8-Dimethoxy-2-naphthaldehyde?
Methodological Answer: The synthesis typically involves functionalizing the naphthalene core with methoxy and aldehyde groups. A common approach includes:
- Step 1: Start with a naphthol derivative (e.g., 2-naphthol) and introduce methoxy groups via alkylation using methylating agents (e.g., dimethyl sulfate) under basic conditions (K₂CO₃ in DMF) .
- Step 2: Introduce the aldehyde group at the 2-position using formylation reagents (e.g., Vilsmeier-Haack reaction with POCl₃ and DMF) .
- Purification: Column chromatography or recrystallization to isolate the product.
Key Considerations: Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF for polar intermediates) .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H and 13C NMR: Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aldehyde proton at δ ~10 ppm) and aromatic ring connectivity .
- Mass Spectrometry (MS): Verify molecular weight (MW = 216.23 g/mol) via ESI-MS or MALDI-TOF .
- IR Spectroscopy: Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) functional groups .
Data Cross-Validation: Compare spectral data with structurally similar compounds (e.g., 6-Methoxy-2-naphthaldehyde, MW = 186.21 g/mol ).
Q. How does the substitution pattern influence the compound’s solubility and reactivity?
Methodological Answer:
- Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) due to increased polarity. Compare with non-methoxy analogs (e.g., 2-naphthaldehyde) .
- Reactivity: The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution. For example, the aldehyde group can undergo nucleophilic addition reactions (e.g., Grignard reactions) .
Advanced Research Questions
Q. How to design experiments to study its enzyme inhibition mechanisms?
Methodological Answer:
- Fluorogenic Assays: Use this compound as a substrate for dehydrogenases (e.g., alcohol dehydrogenase). Monitor fluorescence changes (excitation/emission wavelengths) to track enzyme activity .
- Kinetic Parameters: Calculate and using Lineweaver-Burk plots. Compare with control substrates (e.g., 4-Methoxy-1-naphthaldehyde) to assess specificity .
- Inhibition Studies: Co-incubate with inhibitors (e.g., competitive inhibitors) and measure IC₅₀ values .
Q. How to address contradictions in reported biological activities across studies?
Methodological Answer:
- Systematic Review: Follow Cochrane guidelines to aggregate data from peer-reviewed studies. Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies) .
- Heterogeneity Analysis: Use statistical metrics (e.g., ) to quantify variability in effect sizes. For , explore subgroup analyses (e.g., cell type, concentration ranges) .
- Meta-Regression: Adjust for confounding variables (e.g., solvent used in assays) to identify true biological effects .
Q. What computational approaches model its interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding poses with proteins (e.g., cytochrome P450). Validate with crystallographic data from related naphthalene derivatives .
- QSAR Modeling: Coralate structural features (e.g., methoxy positions) with bioactivity data to design analogs with improved potency .
- DFT Calculations: Analyze electron density maps to predict reactive sites (e.g., aldehyde group as an electrophilic center) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
